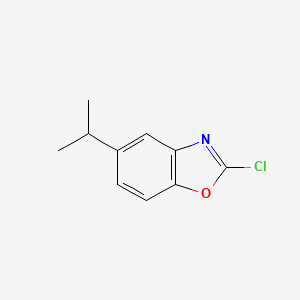

Benzoxazole, 2-chloro-5-(1-methylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

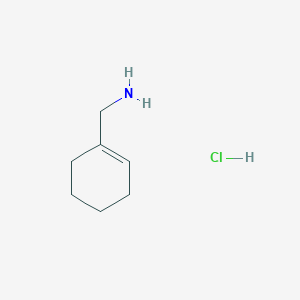

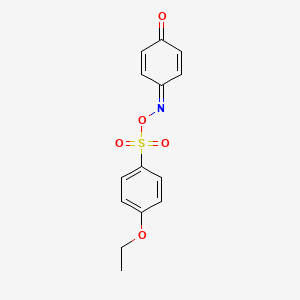

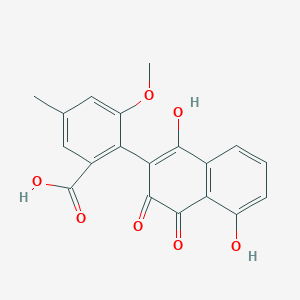

“Benzoxazole, 2-chloro-5-(1-methylethyl)-” is a chemical compound with the molecular formula C7H4ClNO . It is a derivative of benzoxazole, which is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

The molecular weight of “Benzoxazole, 2-chloro-5-(1-methylethyl)-” is 153.566 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Therapeutic Applications and Mechanisms

Antifungal and Anti-inflammatory Properties : A study highlighted the use of a newly synthesized compound for the treatment of skin diseases, including those of viral etiology, showing good tolerance and rapid subsidence of pathologic symptoms such as inflammation and pain (F. Wąsik et al., 1983) source.

Neurological Disease Research : Carbon-11-labelled benzoxazole derivatives have been used in PET imaging to visualize alpha-synuclein deposition in patients with multiple system atrophy, providing a potential diagnostic tool for assessing the severity of pathological progression in this condition (A. Kikuchi et al., 2010) source.

Amyloid Plaque Detection in Alzheimer’s Disease : BF-227, a benzoxazole derivative, has been applied in PET imaging for detecting amyloid plaques in Alzheimer's disease and mild cognitive impairment (MCI), indicating its utility in early disease detection and monitoring (K. Furukawa et al., 2010) source.

Safety and Hazards

Zukünftige Richtungen

Benzoxazole continues to play an essential role in drug development . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present research focuses on the chemistry of heterocyclic scaffolds, their synthesis using different catalytic systems and eco-friendly pathways, and their bio-applicability against various lethal diseases .

Wirkmechanismus

Target of Action

Benzoxazole derivatives, including “Benzoxazole, 2-chloro-5-(1-methylethyl)-”, have been found to interact with a variety of biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These proteins play crucial roles in various biological processes, including DNA replication, signal transduction, gene expression, inflammation, and neurotransmission .

Mode of Action

The benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions can inhibit the activity of the target proteins, thereby modulating the biological processes they are involved in .

Biochemical Pathways

Benzoxazole derivatives can affect a wide range of metabolic pathways and cellular processes. For instance, they can inhibit DNA topoisomerases, which are involved in the pathway of DNA replication and transcription . They can also inhibit protein kinases and histone deacetylases, which are involved in signal transduction and gene expression pathways . By modulating these pathways, benzoxazole derivatives can exert various pharmacological effects .

Result of Action

The interaction of benzoxazole derivatives with their targets can lead to various molecular and cellular effects. For instance, their anticancer activity can result from the inhibition of DNA replication and cell proliferation . Their anti-inflammatory activity can result from the inhibition of cyclooxygenases, which are involved in the production of pro-inflammatory mediators .

Biochemische Analyse

Biochemical Properties

Benzoxazole, 2-chloro-5-(1-methylethyl)-, like other benzoxazole derivatives, can interact with various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases . These interactions are key to the compound’s role in biochemical reactions .

Cellular Effects

The effects of Benzoxazole, 2-chloro-5-(1-methylethyl)- on cells and cellular processes are diverse, given its ability to interact with a variety of biomolecules

Molecular Mechanism

The molecular mechanism of action of Benzoxazole, 2-chloro-5-(1-methylethyl)- is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Eigenschaften

IUPAC Name |

2-chloro-5-propan-2-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRFPWOESXFYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

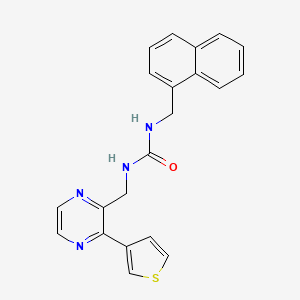

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

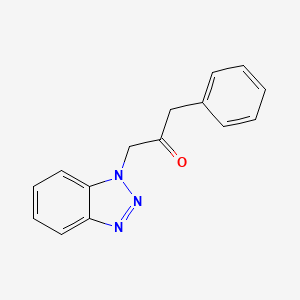

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)

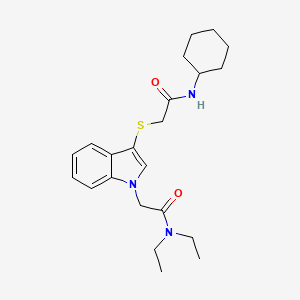

![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)